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Compound of Interest

2,5-Dimethylphenyl 10-
Compound Name:
undecenoate

Cat. No. B311869

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for 2,5-
Dimethylphenyl 10-undecenoate against related compounds. Due to the absence of publicly
available experimental spectra for 2,5-Dimethylphenyl 10-undecenoate, this document
focuses on a cross-validation approach. Predicted values for the target compound are derived
from the known spectroscopic features of its constituent moieties: the 2,5-dimethylphenyl group
and the 10-undecenoate chain. These predictions are then compared with experimental data
for structurally similar molecules to provide a robust framework for spectral analysis and
characterization.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for 2,5-
Dimethylphenyl 10-undecenoate and its analogues.

Table 1: Predicted *H NMR Data for 2,5-Dimethylphenyl 10-undecenoate and Experimental
Data for Analogous Compounds
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) ) ) Ester
Aromatic Vinyl Allylic Methyl
Methylene
Compound Protons Protons Protons Protons
Protons
(ppm) (ppm) (ppm) (ppm)
(ppm)
2,5-
Dimethylphen 5.7-5.9 (m,
6.9-7.2(m, 2.0-2.1(m, 25-26(t, 2.2-2.4(s,
yl 10- 1H),4.9-5.1
3H) 2H) 2H) 6H)
undecenoate (m, 2H)
(Predicted)
4-allyl-2-
5.8 (m, 1H),
methoxyphen 6.7 - 6.9 (m,
4.9-5.0 (m, 2.0 (g, 2H) 2.5 (t, 2H)
yl 10- 3H)
2H)
undecenoate
5.75-5.85 (m,
Methyl 10- 2.0-2.1 (m,
1H), 4.9-5.05 3.67 (s, 3H)
undecenoate 2H)
(m, 2H)

Table 2: Predicted 3C NMR Data for 2,5-Dimethylphenyl 10-undecenoate and Experimental

Data for Analogous Compounds
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. , Ester
Carbonyl Aromatic Vinyl Methyl
Methylene
Compound Carbon Carbons Carbons Carbons
Carbon
(Ppm) (ppm) (Ppm) (ppm)
(Ppm)
2,5-
Dimethylphen
yl 10- ~172 120 - 150 ~139, ~114 ~34 ~15, ~20
undecenoate
(Predicted)
2,5- 116.8, 122.0,
Dimethylphen - 129.2, 130.6, - - 15.6, 20.8
ol 136.8, 152.0
Methyl 10-
174.3 - 139.2,114.1 - 514
undecenoate

Table 3: Predicted IR Data for 2,5-Dimethylphenyl 10-undecenoate and Experimental Data

for Analogous Compounds

=C-H Aromatic
C=0 Stretch  C-O Stretch C=C Stretch
Compound Stretch C=C Stretch
(cm™?) (cm™?) (cm™?)
(cm™?) (cm™1)
2,5-
Dimethylphen
yl 10- ~1760 ~1200 ~1640 ~3080 ~1600, ~1500
undecenoate
(Predicted)
Ethyl
1738 1178 - - -
undecanoate
2,5-
Dimethylphen - 1215 - - 1615, 1512
ol
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Table 4: Predicted Mass Spectrometry (EI-MS) Data for 2,5-Dimethylphenyl 10-undecenoate
and Fragmentation Patterns of Analogous Compounds

Compound Molecular lon (m/z) Key Fragment lons (m/z)

167 (undecenoyl cation), 122

2,5-Dimethylphenyl 10- 288 (dimethylphenol cation), 121

undecenoate (Predicted) (loss of H from dimethylphenol
cation)

Methyl 10-undecenoate 198 167, 135, 87, 55

2,5-Dimethylphenol 122 107 (loss of CHs), 91, 79, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These
protocols are generalized and may require optimization based on the specific instrumentation
used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
e 1H and 3C NMR Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIls, DMSO-ds) in a clean, dry NMR tube. The choice of
solvent depends on the sample's solubility.

o Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
o H NMR Acquisition:

» Set the spectral width to cover the expected range of proton chemical shifts (typically O-
12 ppm).

» Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise
ratio.
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» Set the relaxation delay (d1) to at least 1 second.

o 13C NMR Acquisition:

» Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
220 ppm).

» Use a proton-decoupled pulse sequence to simplify the spectrum.

= Alarger number of scans (e.g., 1024 or more) is typically required due to the low natural
abundance of 13C.

» Set the relaxation delay to 2-5 seconds.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,
TMS).

2. Fourier-Transform Infrared (FTIR) Spectroscopy
o Attenuated Total Reflectance (ATR)-FTIR:

o Sample Preparation: Place a small amount of the liquid or solid sample directly onto the
ATR crystal.

o Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

o Sample Spectrum: Record the spectrum of the sample. The instrument software will
automatically subtract the background spectrum.

o Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm~1 over the
range of 4000-400 cm~1,

o Data Processing: The resulting spectrum is typically presented in terms of transmittance or
absorbance versus wavenumber (cm~1).

3. Mass Spectrometry (MS)
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» Electron lonization (El)-Mass Spectrometry:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

o lonization: Bombard the sample with a high-energy electron beam (typically 70 eV) to
induce ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z)
using a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion
abundance versus m/z.

o Data Interpretation: ldentify the molecular ion peak (if present) and analyze the
fragmentation pattern to deduce the structure of the compound.

Mandatory Visualization

The following diagram illustrates the general workflow for the cross-validation of spectroscopic
data for a novel compound like 2,5-Dimethylphenyl 10-undecenoate.
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« To cite this document: BenchChem. [Spectroscopic Cross-Validation of 2,5-Dimethylphenyl
10-undecenoate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b311869#cross-validation-of-spectroscopic-data-for-2-
5-dimethylphenyl-10-undecenoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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